molecular formula C19H18N10O B607612 Gcn2-IN-1

Gcn2-IN-1

カタログ番号: B607612
分子量: 402.4 g/mol
InChIキー: CFNFLNGJQOHNPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A-92 は、一般制御非抑制性 2 キナーゼ (GCN2 または EIF2AK4) の阻害剤として知られている化学化合物です。このキナーゼはストレス応答経路に関与しており、特にアミノ酸欠乏条件下でのタンパク質合成の調節に関与しています。 A-92 は、0.3 マイクロモル未満の IC50 値で GCN2 を阻害する能力により、がん治療薬としての可能性を示しています .

2. 製法

合成経路と反応条件: A-92 の合成は、市販の出発物質から始まる複数のステップで構成されています。主なステップには、トリアゾロ[4,5-d]ピリミジンコアの形成、それに続く必要な置換基を導入するための官能基の修飾が含まれます。反応条件には、通常、有機溶媒、触媒、および制御された温度が使用され、高収率と純度が確保されます。

工業生産方法: A-92 の工業生産には、効率を最大化し、コストを最小限に抑えるために合成経路の最適化が必要となる可能性があります。これには、連続フロー反応器、高度な精製技術、スケーラブルな反応条件の使用が含まれる可能性があります。目標は、研究や潜在的な治療用途のために、高純度で一貫性のある A-92 を生産することです。

科学的研究の応用

Applications in Cancer Research

Targeting Tumor Microenvironment:
Gcn2-IN-1 has shown promise in modifying the tumor microenvironment by inhibiting GCN2 activity in myeloid-derived suppressor cells (MDSCs). Studies indicate that GCN2 plays a role in promoting MDSC-mediated immunosuppression. Inhibiting GCN2 with this compound can enhance T cell proliferation and restore anti-tumor immunity, making it a potential therapeutic strategy for cancer treatment .

Enhancing Chemotherapy Efficacy:
By disrupting the protective mechanisms employed by cancer cells under stress conditions, this compound may sensitize tumors to chemotherapy. The inhibition of GCN2 can lead to increased oxidative stress within cancer cells, potentially enhancing the effectiveness of conventional chemotherapeutic agents .

Implications in Immunology

Regulating Immune Responses:
this compound's ability to modulate GCN2 activity has significant implications for immune responses. Research shows that GCN2 is critical for IL-6 production in macrophages during bacterial infections. By inhibiting GCN2, this compound could alter cytokine production and potentially enhance host defense mechanisms against infections .

Vaccine Response Enhancement:
In studies involving vaccination, such as with the yellow fever vaccine YF-17D, increased expression of GCN2 was associated with enhanced CD8+ T cell activation. Inhibiting GCN2 using this compound may help fine-tune immune responses post-vaccination, potentially improving vaccine efficacy .

Neurodegenerative Disease Research

Potential Therapeutic Target:
The role of GCN2 in neurodegeneration has garnered attention due to its involvement in cellular stress responses linked to aging and neurodegenerative diseases. Inhibition of GCN2 with this compound could provide insights into therapeutic strategies aimed at mitigating neurodegenerative processes by modulating stress response pathways .

Case Studies and Research Findings

Study Focus Findings
Ravindran et al., 2014Cancer ImmunologyDemonstrated that inhibiting GCN2 enhances T cell responses and reduces MDSC-mediated suppression in tumor models.
Ferraz et al., 2023Immune ResponseShowed that GCN2 activation correlates with enhanced cytokine production during infections; inhibition may alter immune outcomes.
Hu et al., 2024NeurodegenerationInvestigated the role of GCN2 in aging-related diseases; suggested that targeting this pathway could mitigate neurodegenerative effects.

作用機序

A-92 は、GCN2 キナーゼの活性を阻害することでその効果を発揮します。GCN2 は、アミノ酸欠乏条件下で活性化され、真核生物開始因子 2 アルファ (eIF2α) のリン酸化につながります。このリン酸化イベントにより、全体的なタンパク質合成が減少する一方、特定のストレス応答タンパク質の翻訳が選択的に増加します。 A-92 は GCN2 を阻害することにより、eIF2α のリン酸化を防ぎ、細胞のストレス応答を調節し、栄養が不足した状態におけるがん細胞の死につながる可能性があります .

類似化合物:

    A-91: トリアゾロ[4,5-d]ピリミジンコアが類似しているが、置換基が異なる別の GCN2 阻害剤。

    A-93: 作用機序が類似しているが、効力と選択性のプロファイルが異なる化合物。

    GCN2 阻害剤 1: 構造的に異なる化合物であり、GCN2 を阻害しますが、薬物動態特性が異なります。

A-92 のユニークさ: A-92 は、その高い効力 (IC50 < 0.3 マイクロモル) と GCN2 に対する選択性によりユニークです。 その特殊な構造により、GCN2 を効果的に阻害することが可能になり、細胞ストレス応答におけるこのキナーゼの役割を研究し、がんにおける治療標的としての可能性を評価するための貴重なツールとなっています .

生化学分析

Biochemical Properties

Gcn2-IN-1 interacts with GCN2, inhibiting its function . GCN2 is an eIF2α kinase that rewires the metabolism of cells under amino acid starvation stress . The inhibition of GCN2 by this compound can affect various biochemical reactions, particularly those related to protein synthesis and amino acid metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting GCN2, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in tumor cells, GCN2 helps keep cells alive while tumors undergo significant nutritional stress during tumorigenesis . Inhibiting GCN2 with this compound could potentially disrupt these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of GCN2 . GCN2 is activated by the binding of uncharged tRNAs, which results in a conformational change and GCN2 activation . By inhibiting GCN2, this compound prevents this activation, thereby influencing various downstream effects, such as changes in gene expression .

Metabolic Pathways

This compound, through its inhibition of GCN2, can influence various metabolic pathways. GCN2 plays a key role in responding to amino acid availability and can affect pathways related to protein synthesis and amino acid metabolism .

Subcellular Localization

Gcn2, the target of this compound, is known to be activated in response to stresses that occur in various subcellular locations, including the cytoplasm . Therefore, this compound would need to reach these locations to exert its inhibitory effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of A-92 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a triazolo[4,5-d]pyrimidine core, followed by functional group modifications to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of A-92 would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce A-92 with high purity and consistency for research and potential therapeutic applications.

化学反応の分析

反応の種類: A-92 は、以下を含むさまざまな化学反応を起こします。

    酸化: A-92 は特定の条件下で酸化されて、酸化された誘導体になる可能性があります。

    還元: 還元反応は、A-92 の官能基を修飾し、その活性を変化させる可能性があります。

    置換: 置換反応は、トリアゾロ[4,5-d]ピリミジンコアにさまざまな置換基を導入することができ、さまざまな特性を持つ類似体につながります。

一般的な試薬と条件:

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。

    置換: さまざまな求核剤と求電子剤を、制御された条件下で使用します。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化された誘導体が生成される可能性があり、置換によりさまざまな置換基を持つ一連の類似体が生成される可能性があります。

類似化合物との比較

    A-91: Another GCN2 inhibitor with a similar triazolo[4,5-d]pyrimidine core but different substituents.

    A-93: A compound with a similar mechanism of action but different potency and selectivity profiles.

    GCN2 Inhibitor 1: A structurally distinct compound that also inhibits GCN2 but with different pharmacokinetic properties.

Uniqueness of A-92: A-92 is unique due to its high potency (IC50 < 0.3 micromolar) and selectivity for GCN2. Its specific structure allows for effective inhibition of GCN2, making it a valuable tool for studying the role of this kinase in cellular stress responses and its potential as a therapeutic target in cancer .

生物活性

Gcn2-IN-1 is a small molecule inhibitor targeting the GCN2 protein kinase, which plays a crucial role in the integrated stress response (ISR). This article delves into the biological activity of this compound, exploring its mechanisms, effects on various diseases, and implications in therapeutic contexts.

Overview of GCN2 and Its Role in Cellular Stress

GCN2 (General Control Nonderepressible 2) is a serine/threonine kinase that is activated under conditions of amino acid deprivation, oxidative stress, and other cellular stresses. It phosphorylates eukaryotic translation initiation factor 2 (eIF2α), leading to a reduction in global protein synthesis while promoting the translation of specific mRNAs involved in stress responses, such as ATF4. This mechanism is vital for cellular adaptation to stress and has implications in various diseases, including cancer and neurodegenerative disorders.

This compound has been shown to inhibit the kinase activity of GCN2 effectively. Studies indicate that this inhibition can reverse the effects of GCN2 activation under stress conditions, thereby restoring normal cellular functions. The compound operates through competitive inhibition at the ATP-binding site of GCN2, which is crucial for its enzymatic activity.

Table 1: Comparison of this compound with Other GCN2 Inhibitors

CompoundMechanismPotency (IC50)Disease ModelsNotes
This compoundATP-competitive~50 nMALS, CancerEffective in reversing GCN2-mediated effects
Gcn2iBATP-competitive~100 nMCancerCan paradoxically activate GCN2 at low doses
ISRIBNon-competitive~10 nMNeurodegenerationDirectly inhibits eIF2α phosphorylation

1. Amyotrophic Lateral Sclerosis (ALS)

In a mouse model of ALS, inhibition of GCN2 using this compound led to a significant reduction in mutant SOD1 toxicity. The treatment resulted in improved neuronal survival and altered protein distribution patterns associated with neurodegeneration. Longitudinal studies showed that mice treated with this compound exhibited delayed disease progression compared to controls, indicating its potential as a therapeutic agent in ALS management .

2. Cancer Therapy

This compound has been evaluated for its efficacy in various cancer models. Inhibition of GCN2 was found to enhance the effectiveness of chemotherapeutic agents by reversing the tumor's adaptive responses to nutrient deprivation. Preclinical trials demonstrated that tumors treated with this compound showed reduced growth rates and improved responses to immune checkpoint inhibitors .

3. Metabolic Disorders

Research has highlighted the role of GCN2 in metabolic regulation. In models of type 2 diabetes (T2D), pharmacological inhibition of GCN2 using this compound ameliorated hyperglycemia and insulin resistance. The compound's ability to modulate glucose metabolism pathways suggests its potential for treating metabolic syndromes .

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

  • Activation vs. Inhibition : While designed as an inhibitor, low concentrations of certain compounds like Gcn2iB can unexpectedly activate GCN2, complicating therapeutic strategies. This phenomenon underscores the importance of dosage and context in drug development .
  • Structural Insights : Structural biology studies have revealed that binding interactions between this compound and the kinase domain lead to conformational changes that inhibit enzymatic activity effectively. Understanding these interactions can aid in optimizing inhibitor design .

特性

IUPAC Name

3-(1H-indazol-6-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]triazolo[4,5-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNFLNGJQOHNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC3=NC=C4C(=N3)N(N=N4)C5=CC6=C(C=C5)C=NN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does GCN2 activity relate to Alzheimer's disease pathogenesis?

A1: Research suggests that GCN2, a protein kinase involved in the cellular response to amino acid starvation, may play a role in Alzheimer's disease (AD). One study found that inhibiting GCN2 could reduce the production of amyloid-beta (Aβ), a key protein implicated in AD pathology []. The study demonstrated that GCN2 activity is enhanced in cells with impaired autophagy, a cellular waste disposal process often dysfunctional in AD. This enhanced GCN2 activity leads to increased expression of Presenilin-1 (PS1), a component of the γ-secretase enzyme complex responsible for Aβ production []. These findings suggest that targeting GCN2 could be a potential therapeutic strategy for AD.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。